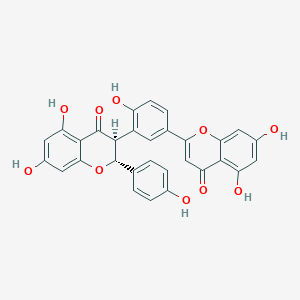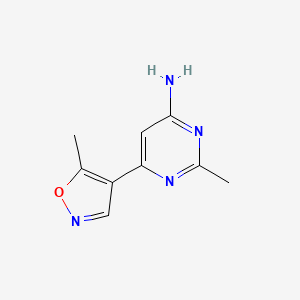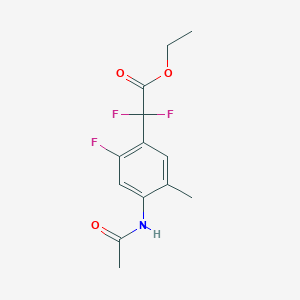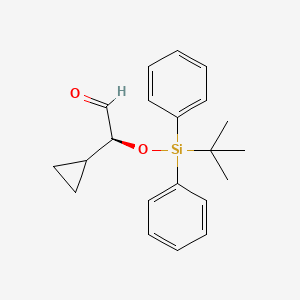
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethoxycarbonyl group and a methyl group. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols, making it a valuable building block in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents is often employed to reduce costs and environmental impact .
化学反应分析
Types of Reactions
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
科学研究应用
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and proteins, by forming stable complexes. The boronic acid group can also participate in catalytic cycles, facilitating the transformation of substrates in chemical reactions .
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
(4-Methylphenyl)boronic acid: Similar to phenylboronic acid but with a methyl group on the phenyl ring.
(2-(Methoxycarbonyl)phenyl)boronic acid: Similar to (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
This compound is unique due to the presence of both an ethoxycarbonyl group and a methyl group on the pyridine ring, which can influence its reactivity and binding properties. This makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .
属性
分子式 |
C9H12BNO4 |
|---|---|
分子量 |
209.01 g/mol |
IUPAC 名称 |
(2-ethoxycarbonyl-5-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-3-15-9(12)8-4-7(10(13)14)6(2)5-11-8/h4-5,13-14H,3H2,1-2H3 |
InChI 键 |
ANMYJMVFGGXLNR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1C)C(=O)OCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


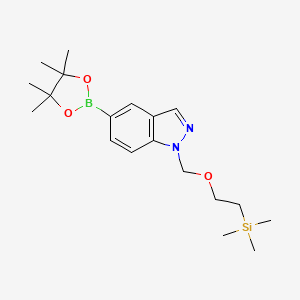
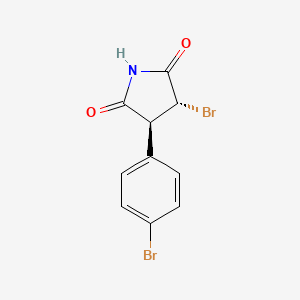
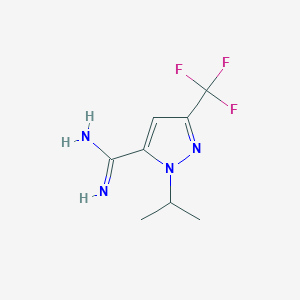

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350027.png)

![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)
